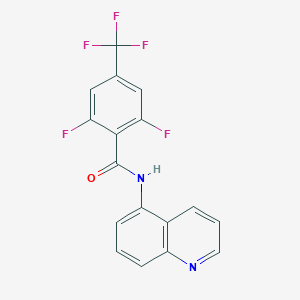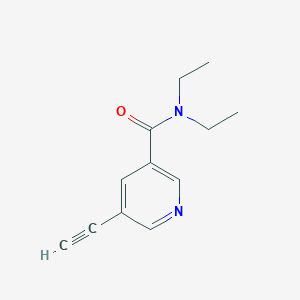
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide, also known as DFB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide exerts its therapeutic effects by inhibiting specific enzymes and pathways involved in various diseases. In cancer, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a critical role in cancer progression. In inflammation, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the protection of neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects, depending on the disease and the specific pathway targeted. In cancer, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis and metastasis, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and improve the resolution of inflammation. In neurodegenerative disorders, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress and apoptosis, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for the targeted enzymes and pathways. However, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide also has some limitations, including its low solubility, potential toxicity, and limited availability.
Orientations Futures
For research on 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide include the identification of new targets and pathways, the optimization of its pharmacokinetic and pharmacodynamic properties, and the development of new formulations and delivery systems to improve its solubility and bioavailability. Additionally, further research is needed to evaluate the safety and efficacy of 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide in preclinical and clinical studies, and to explore its potential for combination therapy with other drugs.
Méthodes De Synthèse
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluoro-4-nitroaniline with 5-chloro-8-hydroxyquinoline, followed by the reduction of the nitro group to an amino group and subsequent reaction with 4-(trifluoromethyl)benzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways involved in cancer progression. In inflammation, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the severity of inflammation. In neurodegenerative disorders, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress and apoptosis, thereby reducing the progression of the disease.
Propriétés
IUPAC Name |
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F5N2O/c18-11-7-9(17(20,21)22)8-12(19)15(11)16(25)24-14-5-1-4-13-10(14)3-2-6-23-13/h1-8H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWOYQFQBURBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=C(C=C(C=C3F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-fluoronaphthalene-1-carboxylate](/img/structure/B7450977.png)
![Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone](/img/structure/B7450984.png)
![N-(1,3-benzothiazol-2-yl)-2-[2-(dimethylamino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7450991.png)
![4-methyl-N-[2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-2-carboxamide](/img/structure/B7450992.png)
![N-{2-[({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)carbamoyl]ethyl}prop-2-enamide](/img/structure/B7450993.png)
![(3R,4S)-1-[1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7450994.png)
![[4-(1H-indole-2-carbonyl)piperazin-1-yl]-[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-yl]methanone](/img/structure/B7450997.png)
![2'-cyano-N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7451004.png)

![N-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-5-fluoro-2-iodobenzamide](/img/structure/B7451045.png)
![2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile](/img/structure/B7451052.png)
![4-[[2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]amino]-5-methylthiophene-2-carboxamide](/img/structure/B7451061.png)
![7-Chloro-2-[[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfonylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7451074.png)